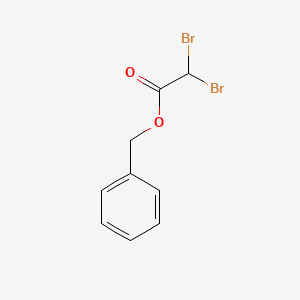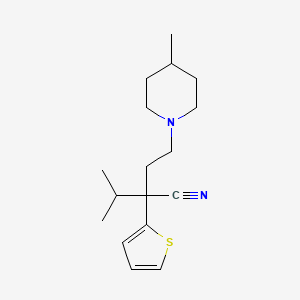![molecular formula C20H15Cl2NO4S2 B14506832 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] CAS No. 63085-98-3](/img/structure/B14506832.png)
1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] is a complex organic compound characterized by its unique structure, which includes nitro, chloro, and methylsulfanyl groups attached to a phenylene bis(oxy) backbone
Métodos De Preparación
The synthesis of 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Nitration: Introduction of the nitro group using a nitrating mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Introduction of the chloro groups using chlorine gas or other chlorinating agents.
Methylsulfanylation: Introduction of the methylsulfanyl groups using methylthiol or related reagents.
Bis(oxy) linkage formation: Formation of the bis(oxy) linkage through a reaction involving phenol derivatives and appropriate coupling agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Análisis De Reacciones Químicas
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Coupling Reactions: The bis(oxy) linkage allows for coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like methanol and dichloromethane, and catalysts such as palladium on carbon .
Aplicaciones Científicas De Investigación
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the chloro groups can undergo nucleophilic substitution, and the methylsulfanyl groups can engage in thiol-related chemistry. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparación Con Compuestos Similares
1,1’-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene] can be compared with similar compounds such as:
1,1’-[1,2-Ethanediylbis(oxy)]bis[2,4,6-tribromobenzene]: Similar bis(oxy) linkage but with bromine substituents.
1,1’-[1,3-Phenylene]bis(2-nitroethanone): Contains nitro groups but lacks the chloro and methylsulfanyl groups.
1,1’-[1,4-Phenylenebis(methylene)]bis(pyridin-1-ium): Features a different aromatic backbone and functional groups
Propiedades
Número CAS |
63085-98-3 |
|---|---|
Fórmula molecular |
C20H15Cl2NO4S2 |
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
2,4-bis(2-chloro-4-methylsulfanylphenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C20H15Cl2NO4S2/c1-28-13-4-7-18(15(21)10-13)26-12-3-6-17(23(24)25)20(9-12)27-19-8-5-14(29-2)11-16(19)22/h3-11H,1-2H3 |
Clave InChI |
XXYYJRYTHYEGMX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)SC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)

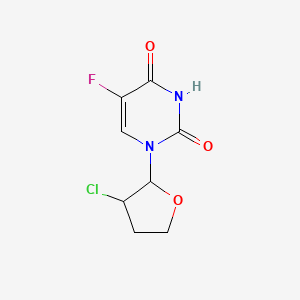
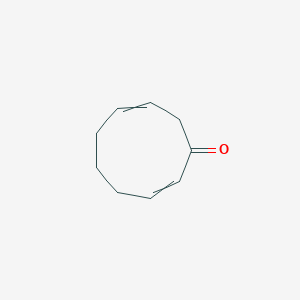
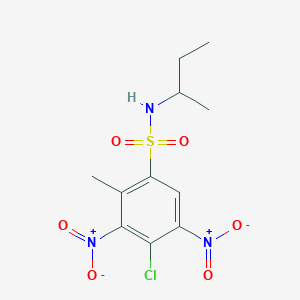
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)
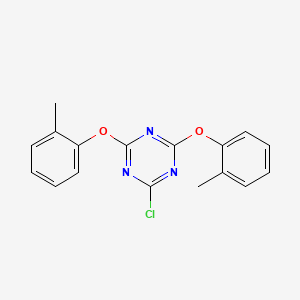
![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)

